

Fenpiverinium: A Technical Guide to its Molecular and Cellular Effects

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Compound of Interest

Compound Name: Fenpiverinium

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Abstract

Fenpiverinium is a synthetic anticholinergic agent utilized for its antispasmodic properties, particularly in treating smooth muscle spasms.[1][2] As a quaternary ammonium compound, its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors.[3][4] This technical guide provides an in-depth overview of the molecular and cellular effects of **Fenpiverinium**, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to characterize such effects. Notably, there is a limited availability of specific quantitative data for **Fenpiverinium** in the public domain.[5] Therefore, where specific data for **Fenpiverinium** is unavailable, illustrative data based on the known pharmacology of other potent M3 muscarinic antagonists and calcium channel blockers is provided to serve as a template for experimental analysis.

Molecular Mechanism of Action

Fenpiverinium exerts its effects primarily through two mechanisms:

- **Muscarinic Receptor Antagonism:** **Fenpiverinium** is a neurotropic antispasmodic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] It shows a higher affinity for muscarinic receptors over nicotinic receptors.[4] While its specific binding profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature, its primary therapeutic effect on smooth muscle

indicates a significant action on the M3 receptor subtype.[3][6] By competitively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), **Fenpiverinium** prevents the conformational changes in the M3 receptor required to activate its associated G-protein (Gq/11).[3][7]

- **Potential Calcium Channel Blockade:** Like some other antispasmodic agents, including propiverine and fenoverine, **Fenpiverinium** may possess a direct inhibitory effect on voltage-gated L-type calcium channels in smooth muscle cells.[5][8][9][10] This musculotropic action would complement its neurotropic (anticholinergic) effects by directly preventing the influx of extracellular calcium required for muscle contraction.

Cellular Effects & Signaling Pathways

The dual mechanisms of action of **Fenpiverinium** lead to a significant reduction in smooth muscle tone and motility.[3]

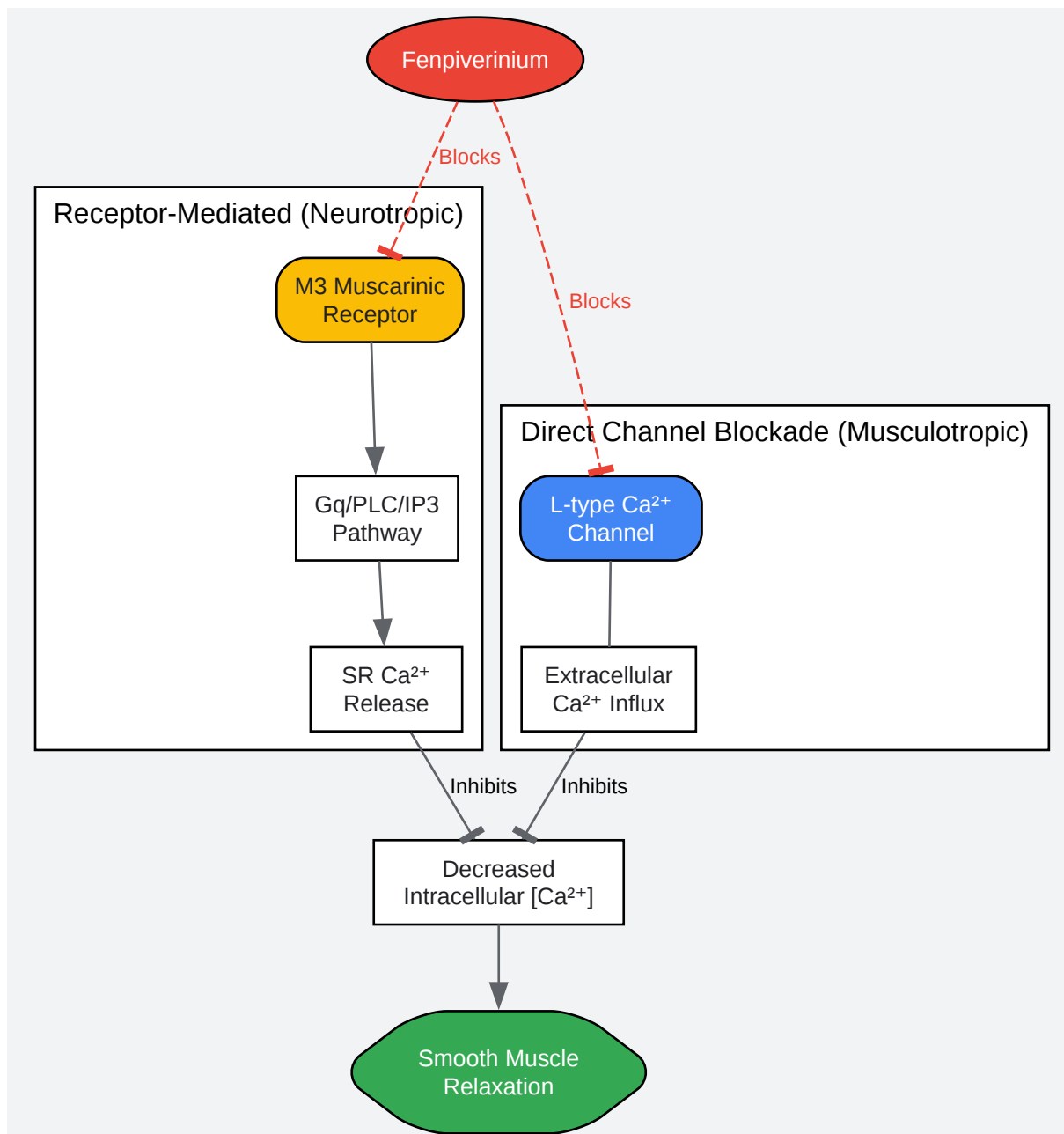
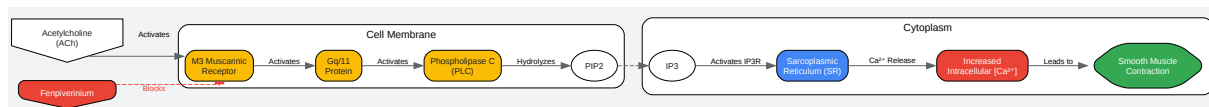
Inhibition of the Gq/11-PLC-IP3-Ca²⁺ Signaling Pathway

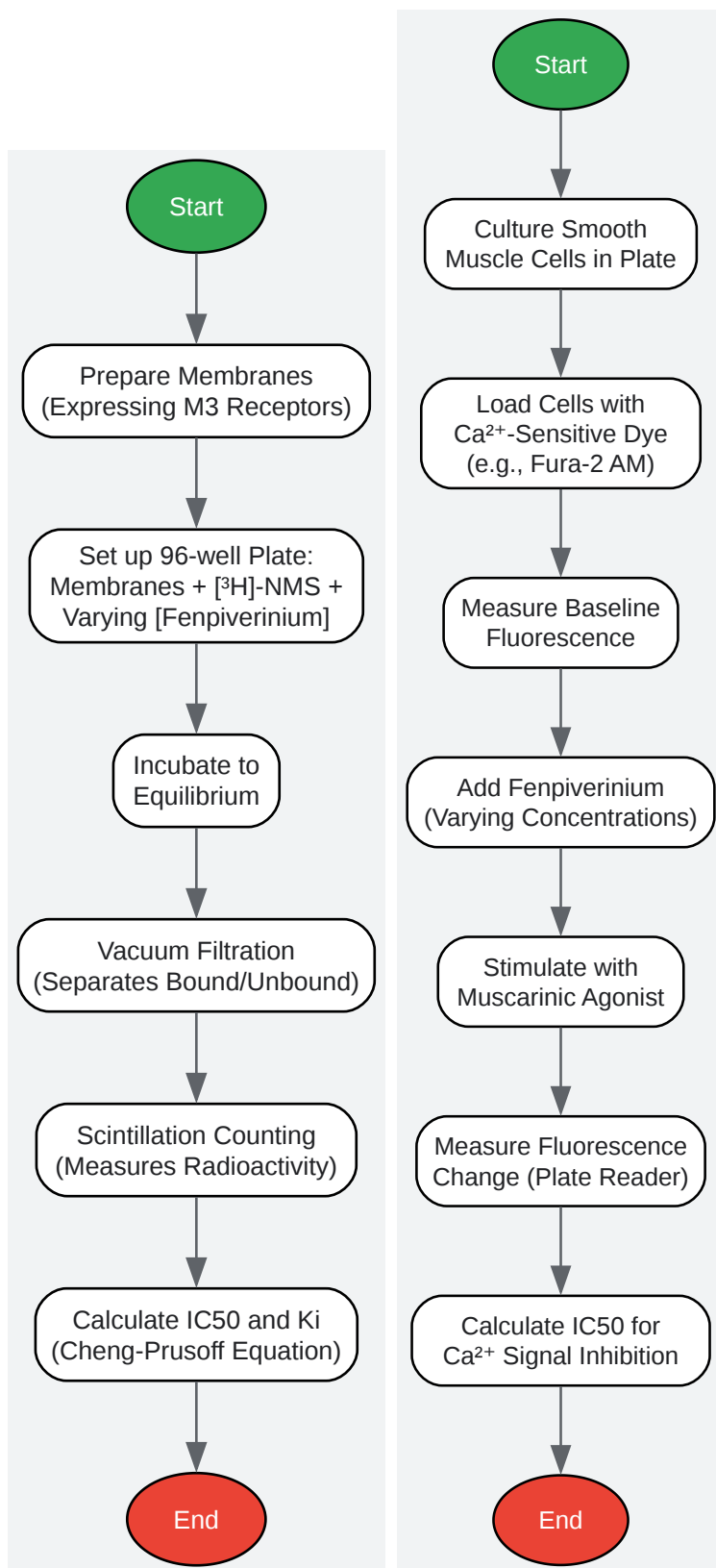
The primary pathway affected by **Fenpiverinium** is the M3 receptor-mediated signaling cascade in smooth muscle cells.

- **Receptor Blockade:** **Fenpiverinium** binds to the M3 receptor, preventing acetylcholine from binding and activating the receptor.
- **G-Protein Inactivation:** This prevents the activation of the associated heterotrimeric G-protein, Gq/11.
- **PLC Inhibition:** Consequently, the enzyme phospholipase C (PLC) is not activated.[11][12]
- **Second Messenger Reduction:** PLC normally hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). **Fenpiverinium's** action halts this conversion.[11][13]
- **Intracellular Ca²⁺ Release Blockade:** IP3 typically binds to its receptors (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. By preventing IP3 formation, **Fenpiverinium** blocks this crucial step for initiating muscle contraction.[12][14]

- Result: The overall effect is a decrease in intracellular calcium concentration, leading to the relaxation of smooth muscle cells.

Diagram: M3 Muscarinic Receptor Signaling Pathway Inhibition by **Fenpiverinium**





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References

- 1. portfolio.uniswa.edu.my [portfolio.uniswa.edu.my]
- 2. Fenpiverinium - Wikipedia [en.wikipedia.org]
- 3. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 4. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schild equation - Wikipedia [en.wikipedia.org]
- 9. Pa2 determination | PPTX [slideshare.net]
- 10. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca²⁺ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new mode of Ca²⁺ signaling by G protein-coupled receptors: gating of IP3 receptor Ca²⁺ release channels by Gbetagamma - PubMed [pubmed.ncbi.nlm.nih.gov]
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